Tetrakis(p-tolyloxy)methane
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Overview
Description
Tetrakis(p-tolyloxy)methane is a synthetic organic compound with the molecular formula C29H28O4. It is characterized by a central carbon atom bonded to four p-tolyloxy groups, forming a tetrahedral structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-tolyloxy)methane typically involves the reaction of p-cresol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate p-tolyloxy groups, which subsequently bond to a central carbon atom. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity p-cresol and formaldehyde are used to ensure the quality of the final product.
Reaction Vessels: Large-scale reactors with precise temperature and pressure control are employed.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(p-tolyloxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrakis(p-tolyloxy)methane has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrakis(p-tolyloxy)methane involves its interaction with molecular targets through its p-tolyloxy groups. These groups can form hydrogen bonds, van der Waals interactions, and π-π stacking with target molecules. The pathways involved include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with DNA/RNA: It can intercalate between nucleic acid bases, affecting transcription and replication processes.
Cell Membrane Interaction: The compound can integrate into cell membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Tetraphenylmethane: Similar tetrahedral structure but with phenyl groups instead of p-tolyloxy groups.
Tetrakis(4-iodophenyl)methane: Contains iodo groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, enhancing its use in polymer chemistry
Uniqueness: Tetrakis(p-tolyloxy)methane is unique due to its specific p-tolyloxy groups, which confer distinct chemical reactivity and interaction capabilities.
Properties
IUPAC Name |
1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODHSZUKFNLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543635 |
Source
|
Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54974-05-9 |
Source
|
Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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